C2-Butoxymethyl Substitution Confers Subnanomolar KOR Affinity Versus Inactive Parent Salvinorin B
The butoxymethyl ether modification at the C2 position of salvinorin B transforms an essentially inactive scaffold into a subnanomolar KOR agonist. Salvinorin B, the deacetylated metabolite of salvinorin A, exhibits negligible binding to KOR (Ki >10,000 nM) and lacks antinociceptive activity even following direct intracerebroventricular administration [1][2]. In contrast, salvinorin B butoxymethyl ether (BOM-SalB) and its structural analogs in the alkoxymethyl ether series display subnanomolar Ki values at KOR, representing a >10,000-fold enhancement in binding affinity [3]. This transformation demonstrates that the C2-butoxymethyl moiety functions not as a passive protecting group but as a critical pharmacophoric element enabling high-affinity KOR engagement.
| Evidence Dimension | Kappa opioid receptor (KOR) binding affinity (Ki) |
|---|---|
| Target Compound Data | Salvinorin B butoxymethyl ether: subnanomolar Ki (class-level inference from alkoxymethyl ether series) |
| Comparator Or Baseline | Salvinorin B: Ki >10,000 nM |
| Quantified Difference | >10,000-fold improvement |
| Conditions | In vitro radioligand binding assay using stably transfected CHO cells expressing human KOR |
Why This Matters
Procurement of BOM-SalB provides access to a high-affinity KOR chemical probe derived from the salvinorin scaffold, whereas the commercially available salvinorin B offers no meaningful KOR engagement for functional studies.
- [1] Table 2: Binding affinities of salvinorin compounds at opioid receptors. PMC. Salvinorin B: KOR Ki >10,000 nM. View Source
- [2] Salvinorin B Product Information. Bertin Bioreagent. CAT N°: 23582. Ki = 2,950 nM; no antinociceptive effects after i.c.v. administration. View Source
- [3] Béguin C, et al. Standard protecting groups create potent and selective kappa opioids: Salvinorin B alkoxymethyl ethers. Bioorg Med Chem. 2008 Feb 1;16(3):1279-86. View Source
